Yield Advantage Over Photoredox for CF₂H-Quinolines
In the synthesis of 2-difluoromethylated quinolines, methyl 4,4-difluorobut-2-ynoate delivers a superior yield compared to Frenette's metal-free photoredox method. The target compound enables a DBU-promoted cascade Michael addition/cyclization in MeOH at 60 °C, yielding the desired 2-CF₂H-quinoline (3a) in 43% yield, whereas the photoredox CH alkylation approach using carboxylic acids, organic photocatalyst, and hypervalent iodine reagents under blue LED light achieved only 26% yield [1]. This represents a 1.65-fold yield enhancement under operationally simpler conditions.
| Evidence Dimension | Isolated yield of 2-difluoromethylated quinoline (model substrate) |
|---|---|
| Target Compound Data | 43% (methyl 4,4-difluorobut-2-ynoate, DBU, MeOH, 60 °C) |
| Comparator Or Baseline | 26% (Frenette method: carboxylic acid, organic photocatalyst, hypervalent iodine, blue LED) |
| Quantified Difference | +17 percentage points (1.65× higher yield) |
| Conditions | Model reaction: 2-aminobenzonitrile + methyl 4,4-difluorobut-2-ynoate; solvent MeOH; base DBU; 60 °C; metal-free. |
Why This Matters
Higher yield with simpler operational setup reduces cost-per-experiment and eliminates photocatalyst procurement and specialized LED equipment.
- [1] Fan, Z.; Yang, S.; Peng, X.; Zhang, C.; Han, J.; Chen, J.; Deng, H.; Shao, M.; Zhang, H.; Cao, W. Metal-free synthesis of 2-difluoromethylated quinolines via DBU-promoted cascade Michael addition/cyclization of methyl 4,4-difluorobut-2-ynoate with 2-aminobenzonitriles. Tetrahedron 2019, 75 (7), 868–873. View Source
